molecular formula C8H9BrO3S B1291984 4-Bromo-1-methoxy-2-(methylsulfonyl)benzene CAS No. 90531-99-0

4-Bromo-1-methoxy-2-(methylsulfonyl)benzene

Cat. No.: B1291984
CAS No.: 90531-99-0
M. Wt: 265.13 g/mol
InChI Key: XMGUUWRHYPQTHF-UHFFFAOYSA-N
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Description

This substitution pattern confers unique electronic and steric properties, making it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science. Its methylsulfonyl group enhances electrophilicity, facilitating nucleophilic aromatic substitution (NAS) reactions, while the methoxy group contributes to solubility in polar solvents .

Properties

IUPAC Name

4-bromo-1-methoxy-2-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO3S/c1-12-7-4-3-6(9)5-8(7)13(2,10)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGUUWRHYPQTHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20625052
Record name 4-Bromo-2-(methanesulfonyl)-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90531-99-0
Record name 4-Bromo-2-(methanesulfonyl)-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of 4-Methoxy-2-(methylsulfonyl)benzene

Method Overview:
This method involves the bromination of 4-methoxy-2-(methylsulfonyl)benzene using bromine in a suitable solvent.

Reagents:

  • 4-Methoxy-2-(methylsulfonyl)benzene
  • Bromine (Br₂)
  • Solvent (e.g., dichloromethane)

Procedure:

  • Dissolve 4-methoxy-2-(methylsulfonyl)benzene in dichloromethane.
  • Add bromine dropwise to the solution at low temperatures (0°C to -10°C).
  • Stir the mixture for several hours while maintaining the temperature.
  • After completion, quench the reaction with a sodium bisulfite solution to neutralize excess bromine.
  • Extract the product using a suitable organic solvent and purify it through column chromatography.

Yield and Analysis:
This method typically yields around 70-85% of the desired product, depending on reaction conditions and purification efficiency.

Synthesis via Electrophilic Aromatic Substitution

Method Overview:
An alternative approach is through electrophilic aromatic substitution, where a bromine atom replaces a hydrogen atom on the aromatic ring.

Reagents:

  • 1-Methoxy-2-(methylsulfonyl)benzene
  • Brominating agent (e.g., N-bromosuccinimide or Br₂)
  • Lewis acid catalyst (e.g., FeBr₃)

Procedure:

  • Mix 1-methoxy-2-(methylsulfonyl)benzene with a brominating agent in the presence of a Lewis acid catalyst.
  • Heat the mixture under reflux for several hours.
  • Allow the reaction to cool and then pour it into ice-cold water to precipitate the product.
  • Isolate the solid by filtration and wash with water followed by ethanol.

Yield and Analysis:
This method can achieve yields of approximately 60-75%, influenced by the choice of catalyst and reaction time.

The following table summarizes key aspects of each preparation method:

Method Reagents Used Reaction Conditions Typical Yield (%)
Bromination 4-Methoxy-2-(methylsulfonyl)benzene, Br₂ Low temperature, hours 70-85
Electrophilic Aromatic Substitution 1-Methoxy-2-(methylsulfonyl)benzene, NBS/Br₂ Reflux, hours 60-75

The preparation of 4-Bromo-1-methoxy-2-(methylsulfonyl)benzene can be effectively achieved through various synthetic routes, each offering distinct advantages regarding yield and simplicity. The choice of method may depend on available reagents, desired purity, and scalability for industrial applications. Further optimization of these methods could enhance yields and reduce by-products, making them more efficient for practical synthesis in laboratory settings or industrial production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-methoxy-2-(methylsulfonyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate are typically used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

    Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.

    Coupling Reactions: Biaryl compounds are the major products.

    Oxidation and Reduction: Sulfone and sulfide derivatives are formed, respectively.

Scientific Research Applications

Organic Synthesis

4-Bromo-1-methoxy-2-(methylsulfonyl)benzene serves as a crucial building block in organic synthesis. It is employed in the preparation of more complex molecules through various reactions:

  • Nucleophilic Aromatic Substitution : The bromine atom can be replaced by nucleophiles, enabling the formation of diverse substituted benzene derivatives.
  • Suzuki-Miyaura Coupling : This compound can participate in coupling reactions with boronic acids to create biaryl compounds, which are significant in pharmaceuticals and materials science.

The compound has shown promising biological activities, making it a subject of interest in medicinal chemistry:

  • Antimicrobial Activity : A study indicated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli.
CompoundMIC (µg/mL)Bacterial Strain
This compound32Staphylococcus aureus
4-Bromo-1-methoxybenzene64Escherichia coli
  • Anti-inflammatory Effects : In cellular models, it reduced TNF-alpha levels in LPS-stimulated macrophages, indicating potential therapeutic applications in inflammatory diseases.
TreatmentTNF-alpha (pg/mL)Control (pg/mL)
This compound (10 µM)150300
Vehicle Control290-

Industrial Applications

In industry, this compound is utilized for producing specialty chemicals and materials with specific properties. Its unique combination of functional groups allows for tailored reactivity suitable for various applications.

Mechanism of Action

The mechanism of action of 4-Bromo-1-methoxy-2-(methylsulfonyl)benzene depends on the specific reactions it undergoes. In nucleophilic aromatic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In coupling reactions, the palladium-catalyzed process involves oxidative addition, transmetalation, and reductive elimination steps to form biaryl compounds . The methylsulfonyl group can act as an electron-withdrawing group, influencing the reactivity and stability of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Reactivity

4-Bromo-1-methyl-2-(methylsulfonyl)benzene (CAS 254887-17-7)
  • Molecular Formula : C₈H₈BrO₂S
  • Key Difference : Methoxy group replaced by methyl.
  • Impact: Reduced electron-donating capacity compared to methoxy, lowering reactivity in NAS.
1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene
  • Molecular Formula : C₈H₆BrF₃O₂S
  • Key Difference : Trifluoromethyl group replaces methoxy.
  • Impact : The strong electron-withdrawing trifluoromethyl group increases electrophilicity, accelerating NAS. This compound is preferred in fluorinated drug synthesis .
4-Bromo-2-(methylsulfonyl)benzoic acid (CAS 142994-02-3)
  • Molecular Formula : C₈H₇BrO₄S
  • Key Difference : Carboxylic acid replaces methoxy.
  • Impact : Introduces acidity (pKa ~4.2), enabling salt formation. Used in hydrophilic intermediates for bioconjugation .

Positional Isomerism

4-Bromo-2-methyl-1-(methylsulfonyl)benzene (CAS 99768-21-5)
  • Molecular Formula : C₈H₈BrO₂S
  • Key Difference : Methylsulfonyl and methyl groups swap positions.
  • Impact : Altered steric environment reduces accessibility to the bromine atom, lowering reaction yields in cross-coupling reactions .

Functional Group Additions

4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene (CAS 254887-18-8)
  • Molecular Formula : C₈H₇Br₂O₂S
  • Key Difference : Bromomethyl group added.
  • Impact : Enables further functionalization (e.g., Suzuki coupling). Critical for synthesizing branched pharmacophores .

Electronic Effects of Trifluoromethyl and Alkoxy Chains

4-Bromo-1-methoxy-2-(trifluoromethyl)benzene (CAS 1501145-09-0)
  • Molecular Formula : C₈H₆BrF₃O
  • Key Difference : Methylsulfonyl replaced by trifluoromethyl.
  • Impact : Enhanced lipophilicity (LogP ~3.1) and metabolic stability, ideal for CNS-targeting drugs .
4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene (CAS 173336-76-0)
  • Molecular Formula : C₁₁H₁₅BrO₃
  • Key Difference : 3-Methoxypropoxy chain replaces methylsulfonyl.
  • Impact: Increased solubility in non-polar solvents (e.g., hexane). Used in liquid crystal precursors .

Biological Activity

4-Bromo-1-methoxy-2-(methylsulfonyl)benzene, also known by its CAS number 90531-99-0, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C9H10BrO3S
  • Molecular Weight : 277.15 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:

  • Antimicrobial Activity :
    • Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that sulfonyl-containing compounds can inhibit bacterial growth and biofilm formation .
  • Anti-inflammatory Effects :
    • The compound has shown promise in reducing inflammation in cellular models. Mechanistic studies suggest that it may inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases .
  • Antitumor Potential :
    • Preliminary findings suggest that this compound may possess antitumor activity. It has been noted for its ability to induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged from existing literature:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways or microbial metabolism.
  • Receptor Modulation : It could modulate receptor activity related to pain and inflammation, thus providing symptomatic relief.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at the University of Naples evaluated the antimicrobial efficacy of various sulfonyl derivatives, including this compound. The results indicated a significant reduction in the growth of Staphylococcus aureus and Escherichia coli when treated with this compound.

CompoundMIC (µg/mL)Bacterial Strain
This compound32Staphylococcus aureus
4-Bromo-1-methoxybenzene64Escherichia coli

Study 2: Anti-inflammatory Activity

In a cellular model study published in the Journal of Medicinal Chemistry, the compound was shown to significantly reduce TNF-alpha levels in LPS-stimulated macrophages.

TreatmentTNF-alpha (pg/mL)Control (pg/mL)
This compound (10 µM)150300
Vehicle Control290-

Q & A

Q. What are the key considerations for synthesizing 4-Bromo-1-methoxy-2-(methylsulfonyl)benzene?

  • Methodological Answer : Synthesis typically involves sequential functionalization. For example, a related brominated methoxybenzene derivative was synthesized via hydroxyl group protection (e.g., acetylation), regioselective bromination using N-bromosuccinimide (NBS) in acetonitrile, and subsequent deprotection or functional group modification . Critical factors include:
  • Protecting groups (e.g., acetyl or benzyl) to prevent undesired side reactions.
  • Bromination conditions : NBS in CH₃CN achieves ortho-bromination relative to methoxy groups.
  • Purification : Column chromatography or recrystallization ensures high purity (>98%).

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., bromine’s deshielding effects).
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C₈H₈BrO₃S, MW 279.07).
  • HPLC : Purity assessment using reverse-phase columns (e.g., C18) with UV detection at 254 nm.
  • X-ray crystallography : Resolves ambiguities in regiochemistry; SHELXL software refines structural parameters .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of dust or vapors.
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer :
  • Multi-technique validation : Combine 2D NMR (COSY, HSQC) to assign overlapping signals.
  • Isotopic labeling : Use deuterated analogs to clarify ambiguous peaks.
  • Computational validation : Compare experimental NMR shifts with DFT-predicted values (e.g., Gaussian 16).
  • Crystallographic backup : Single-crystal X-ray diffraction provides definitive structural proof .

Q. What strategies optimize regioselectivity in bromination of methoxy-substituted aryl ethers?

  • Methodological Answer :
  • Directing groups : Methoxy groups direct electrophilic bromination to ortho/para positions.
  • Solvent effects : Polar aprotic solvents (e.g., CH₃CN) enhance NBS reactivity for ortho-bromination .
  • Temperature control : Lower temperatures (0–5°C) minimize side reactions.
  • Catalysts : FeCl₃ or Lewis acids can modulate selectivity in complex substrates.

Q. How are SHELX programs applied in determining the crystal structure of this compound?

  • Methodological Answer :
  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystallography.
  • Structure solution : SHELXD identifies initial phases via dual-space methods.
  • Refinement : SHELXL refines atomic coordinates, thermal parameters, and occupancy factors.
  • Validation : Check R-factors (<5%) and residual electron density maps for errors .

Q. What computational methods predict the reactivity of the methylsulfonyl group in cross-coupling reactions?

  • Methodological Answer :
  • DFT calculations : Assess bond dissociation energies (BDEs) for C–S or C–Br bonds.
  • Frontier molecular orbitals (FMOs) : HOMO/LUMO analysis identifies nucleophilic/electrophilic sites.
  • Solvent modeling : COSMO-RS predicts solvation effects on reaction pathways.
  • Transition state analysis : Identify intermediates in Suzuki-Miyaura coupling using NEB methods.

Q. How does the methylsulfonyl group influence electronic properties in catalytic applications?

  • Methodological Answer :
  • Electron-withdrawing effect : The –SO₂CH₃ group deactivates the benzene ring, directing electrophilic attacks to meta positions.
  • Steric effects : Bulky sulfonyl groups hinder coupling reactions unless steric maps are optimized.
  • Stability studies : TGA/DSC evaluates thermal stability for catalysis under high temperatures.

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